molecular formula C20H21N5 B12264128 2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12264128
M. Wt: 331.4 g/mol
InChI Key: LLUUMADKJYOJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique structure combining a benzodiazole moiety, an azetidine ring, and a pyridine carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the benzodiazole moiety. This is followed by the formation of the azetidine ring and the final coupling with the pyridine carbonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N5

Molecular Weight

331.4 g/mol

IUPAC Name

2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C20H21N5/c1-20(2,3)19-23-16-8-4-5-9-17(16)25(19)15-12-24(13-15)18-14(11-21)7-6-10-22-18/h4-10,15H,12-13H2,1-3H3

InChI Key

LLUUMADKJYOJPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=C(C=CC=N4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.